molecular formula C25H31N3O4S B11335187 1-(benzylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11335187
M. Wt: 469.6 g/mol
InChI Key: WYPBMJIAUICJNI-UHFFFAOYSA-N
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Description

1-PHENYLMETHANESULFONYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and their presence in various pharmacologically active compounds .

Preparation Methods

The synthesis of 1-PHENYLMETHANESULFONYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, continuous flow reactors, and automated systems to enhance the overall efficiency and reduce production costs .

Chemical Reactions Analysis

1-PHENYLMETHANESULFONYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-PHENYLMETHANESULFONYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-PHENYLMETHANESULFONYL-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C25H31N3O4S

Molecular Weight

469.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H31N3O4S/c29-24(26-23-12-6-5-11-22(23)25(30)27-15-7-2-8-16-27)21-13-17-28(18-14-21)33(31,32)19-20-9-3-1-4-10-20/h1,3-6,9-12,21H,2,7-8,13-19H2,(H,26,29)

InChI Key

WYPBMJIAUICJNI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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